molecular formula C21H21N3O2 B4391614 3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one

3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B4391614
M. Wt: 347.4 g/mol
InChI Key: FHWWBAHVYVWYDI-UHFFFAOYSA-N
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Description

3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of both indole and quinazolinone moieties, which are known for their significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Quinazolinone Moiety: The quinazolinone moiety can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Coupling Reaction: The final step involves the coupling of the indole and quinazolinone moieties through a condensation reaction, typically using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the indole or quinazolinone rings.

Scientific Research Applications

3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Industry: The compound may be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and quinazolinone moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one: Lacks the ethyl group at the 3-position.

    3-Ethyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one: Contains a methyl group instead of an ethyl group at the 1-position of the indole moiety.

Uniqueness

The presence of both indole and quinazolinone moieties in 3-ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3,4-dihydroquinazolin-4-one makes it unique compared to other similar compounds. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-2-[(1-ethyl-2-oxo-3H-indol-3-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-23-18-12-8-6-9-14(18)16(21(23)26)13-19-22-17-11-7-5-10-15(17)20(25)24(19)4-2/h5-12,16H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWWBAHVYVWYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 2
3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 3
3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 4
3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 6
3-Ethyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one

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